Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate is a chemical compound known for its unique structure and properties It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 1,3-dihydrobenzimidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Similar in structure but contains a dithiane ring instead of a benzimidazole ring.
Ethyl 2-cyano-2-(1,3-dialkylimidazolidin-2-ylidene)acetate: Contains a dialkylimidazolidine ring, differing in the alkyl substitution pattern.
Uniqueness
Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. This core structure is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
59591-86-5 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)8(7-13)11-14-9-5-3-4-6-10(9)15-11/h3-6,14-15H,2H2,1H3 |
InChI Key |
OJHHAVAZDFWVQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1NC2=CC=CC=C2N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.